Cas no 115092-85-8 (Carmoxirole hydrochloride)

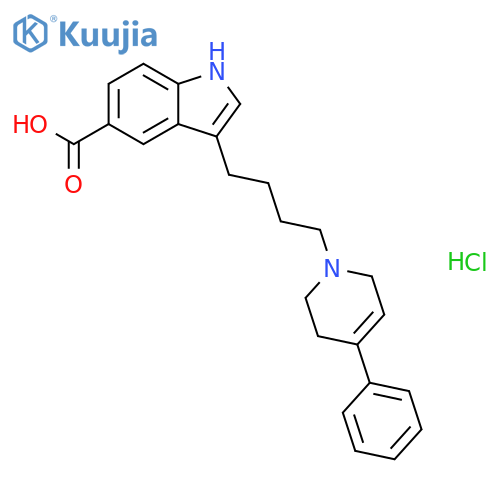

Carmoxirole hydrochloride structure

商品名:Carmoxirole hydrochloride

Carmoxirole hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-5-carboxylicacid, 3-[4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)butyl]-, hydrochloride (1:1)

- 3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic acid,hydrochloride

- Carmoxirole hydrochloride

- 1H-Indole-5-carboxylicacid, 3-[4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)butyl]-, monohydrochloride(9CI)

- EMD 45609

- Carmoxirole (hydrochloride)

- 77K7K97CBS

- 3-[4-(3,6-DIHYDRO-4-PHENYL-1(2H)-PYRIDINYL)BUTYL]-1H-INDOLE-5-CARBOXYLIC ACID HYDROCHLORIDE

- 3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic acid;hydrochloride

- 3-[4-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butyl]-1H-indole-5-carboxylic acid hydrochloride

- 1H-Indole-5-carboxylic acid, 3-(4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)butyl)-, hydrochloride (1:1)

- 1H-Indole-5-carbox

- DTXSID4042595

- GLXC-26048

- UNII-77K7K97CBS

- HY-103410

- DGAT-1 Inhibitor 4a 3-[4-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)butyl]-1H-indole-5-carboxylic acid hydrochloride

- CHEMBL1610567

- 1-[4-(5-carboxy-1H-indol-3-yl)butyl]-4-phenyl-1,2,3,6-tetrahydropyridinium chloride

- 1H-Indole-5-carboxylic acid, 3-[4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)butyl]-, hydrochloride (1:1)

- CARMOXIROLE HYDROCHLORIDE [MI]

- Q27133116

- EMD 45609 hydrochloride

- MS-27095

- EMD-45609

- CS-0027841

- 3-[4-(3,6-DIHYDRO-4-PHENYL-1(2H)-PYRIDINYL)BUTYL]-1H-INDOLE-5-CARBOXYLICACIDHYDROCHLORIDE

- SCHEMBL1231058

- 3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic Acid Hydrochloride

- 3-(4-(4-Phenyl-5,6-dihydropyridin-1(2H)-yl)butyl)-1H-indole-5-carboxylic acid hydrochloride

- AKOS024456980

- NCGC00092328-01

- CHEBI:64199

- 115092-85-8

- G12820

- 3-(4-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butyl)-1H-indole-5-carboxylic acid hydrochloride

- 1-(4-(5-carboxy-1H-indol-3-yl)butyl)-4-phenyl-1,2,3,6-tetrahydropyridinium chloride

- DTXCID2022595

-

- インチ: InChI=1S/C24H26N2O2.ClH/c27-24(28)20-9-10-23-22(16-20)21(17-25-23)8-4-5-13-26-14-11-19(12-15-26)18-6-2-1-3-7-18;/h1-3,6-7,9-11,16-17,25H,4-5,8,12-15H2,(H,27,28);1H

- InChIKey: LRJUHOBITQUXIO-UHFFFAOYSA-N

- ほほえんだ: Cl[H].O([H])C(C1C([H])=C([H])C2=C(C=1[H])C(=C([H])N2[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])N1C([H])([H])C([H])=C(C2C([H])=C([H])C([H])=C([H])C=2[H])C([H])([H])C1([H])[H])=O

計算された属性

- せいみつぶんしりょう: 410.1761058 g/mol

- どういたいしつりょう: 410.1761058 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 29

- 回転可能化学結合数: 7

- 複雑さ: 555

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56.3

- ぶんしりょう: 410.9

Carmoxirole hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-103410-10mM*1 mL in DMSO |

Carmoxirole hydrochloride |

115092-85-8 | 98.04% | 10mM*1 mL in DMSO |

¥3300 | 2024-04-20 | |

| ChemScence | CS-0027841-5mg |

Carmoxirole (hydrochloride) |

115092-85-8 | 98.04% | 5mg |

$380.0 | 2022-04-28 | |

| TRC | C183755-2.5mg |

Carmoxirole Hydrochloride |

115092-85-8 | 2.5mg |

$ 205.00 | 2022-06-06 | ||

| MedChemExpress | HY-103410-10mM*1mLinDMSO |

Carmoxirole hydrochloride |

115092-85-8 | 98.04% | 10mM*1mLinDMSO |

¥4792 | 2022-02-25 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T10683-5 mg |

Carmoxirole hydrochloride |

115092-85-8 | 5mg |

¥4540.00 | 2022-04-26 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C910824-5mg |

Carmoxirole hydrochloride (EMD 45609 hydrochloride) |

115092-85-8 | 98% | 5mg |

¥5,180.40 | 2022-01-14 | |

| ChemScence | CS-0027841-10mg |

Carmoxirole (hydrochloride) |

115092-85-8 | 98.04% | 10mg |

$650.0 | 2022-04-28 | |

| MedChemExpress | HY-103410-5mg |

Carmoxirole hydrochloride |

115092-85-8 | 98.04% | 5mg |

¥3000 | 2024-04-20 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T10683-10 mg |

Carmoxirole hydrochloride |

115092-85-8 | 10mg |

¥7685.00 | 2022-04-26 | ||

| Biosynth | QEA09285-10 mg |

Carmoxirole hydrochloride |

115092-85-8 | 10mg |

$600.60 | 2023-01-03 |

Carmoxirole hydrochloride 関連文献

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

115092-85-8 (Carmoxirole hydrochloride) 関連製品

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:115092-85-8)Carmoxirole hydrochloride

清らかである:99%/99%/99%/99%/99%/99%/99%

はかる:1ml/500mg/100mg/50mg/25mg/10mg/5mg

価格 ($):342.0/2796.0/1400.0/1038.0/676.0/465.0/248.0